2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide
Description
2-(2,3-Dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a structurally complex molecule featuring a propanamide backbone linked to a 2,3-dimethylphenoxy group and a pyridazinone-triazole moiety. This compound combines multiple pharmacophoric elements:
- A propanamide chain common in bioactive molecules, enabling hydrogen bonding and solubility modulation.
- A 6-oxo-pyridazinone ring fused with a 1H-1,2,4-triazole, which is associated with diverse biological activities, including antimicrobial and neuroprotective effects .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-13-5-4-6-16(14(13)2)28-15(3)19(27)21-9-10-24-18(26)8-7-17(23-24)25-12-20-11-22-25/h4-8,11-12,15H,9-10H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQGPNZJKMGHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide , also known by its CAS number 1428372-63-7, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Features
This compound features several key structural components:
- Phenoxy Group : Known for its biological activities and ability to interact with various biological targets.
- Triazole Moiety : A five-membered heterocyclic ring containing nitrogen, often associated with antimicrobial and anticancer activities.
- Pyridazine Derivative : A six-membered ring with two nitrogen atoms that has been explored for antibacterial and anticancer properties.
Molecular Structure
The molecular formula is , with a molecular weight of approximately 382.424 g/mol. The structural complexity suggests potential interactions with numerous biological targets.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Specifically:
- Triazole Derivatives : These compounds have shown effectiveness as antifungal agents and are being investigated for their anticancer properties due to their ability to inhibit enzymes involved in tumor growth .
Anticancer Activity
The unique combination of functional groups in this compound suggests potential activity against various cancer types. For instance:
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit c-Met kinases, which are implicated in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents can significantly alter the biological activity. The following table summarizes some structurally similar compounds along with their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1H-[1,2,4]triazole | Triazole ring | Antifungal |
| 2-[4-(dimethylamino)phenyl]-5-methylthiazole | Thiazole ring | Anticancer |
| 4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]phenol | Pyrazole ring | Insecticidal |
Synthesis Methods
The synthesis of This compound can be achieved through various methods that ensure high purity and yield. Common synthetic routes involve:
- Condensation Reactions : Combining phenolic compounds with triazole derivatives.
- Cyclization Techniques : Employing cyclization reactions to form the pyridazine moiety.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- A study on triazole derivatives demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml .
- Another investigation into pyridazine derivatives showed promising results in inhibiting cancer cell proliferation by targeting specific kinases associated with tumor growth .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanamide Derivatives
*Estimated based on molecular formula.
Key Observations :
- The pyridazinone-triazole core in the target compound distinguishes it from simpler triazole- or pyridine-based analogs .
- The 2,3-dimethylphenoxy group enhances lipophilicity (predicted logP ~3.5) compared to chlorophenyl (logP ~2.8) or methoxyphenyl (logP ~2.5) substituents in related compounds .
Pharmacological Potential
Though biological data for the target compound is unavailable, structurally related molecules exhibit notable activities:
Hypothesized SAR :
- The dimethylphenoxy group may improve membrane permeability but could reduce solubility.
- The pyridazinone-triazole core may target enzymes or receptors requiring dual hydrogen-bonding interactions.
Q & A
Q. What are the optimal synthetic routes for this compound?
The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition, leveraging methodologies from structurally analogous triazole-containing derivatives. A typical procedure involves reacting alkyne and azide precursors in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, brine washing, and recrystallization in ethanol .
Q. How can researchers confirm the presence of the 1H-1,2,4-triazole moiety?
Infrared (IR) spectroscopy is critical, with characteristic NH stretching vibrations observed near 3262–3302 cm⁻¹ and triazole ring C–N vibrations at 1303–1340 cm⁻¹. Complementary ¹H NMR signals for triazole protons appear as singlets near δ 8.36–8.40 ppm in DMSO-d₆ .
Q. Which purification techniques are recommended post-synthesis?
Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for removing unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradients) may resolve structurally similar byproducts .
Q. What solvents are suitable for its synthesis and characterization?
Polar aprotic solvents like tert-butanol-water mixtures (3:1) are ideal for cycloaddition reactions. For NMR analysis, deuterated DMSO is preferred due to the compound’s limited solubility in CDCl₃ .
Q. How should reaction progress be monitored?
Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) is standard. Spots are visualized under UV light or via iodine vapor exposure. HRMS can validate molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during characterization?
Cross-validate IR, NMR, and HRMS results. For example, discrepancies in NH proton signals may arise from hydrogen bonding; variable-temperature NMR in DMSO-d₆ can mitigate this. Computational tools (e.g., Gaussian) can simulate NMR spectra to match experimental δ values .
Q. What computational methods predict the compound’s reactivity and stability?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states. Reaction path search algorithms (e.g., GRRM) identify intermediates, while molecular dynamics simulations assess solvent effects .
Q. How can structure-activity relationships (SAR) be studied for this compound?
Synthesize analogs by modifying substituents on the phenoxy (e.g., halogenation) or triazole (e.g., alkylation) groups. Evaluate biological activity (e.g., antiproliferative assays) and correlate with electronic (Hammett σ) or steric parameters .
Q. What in vitro assays are suitable for evaluating biological activity?
Antiproliferative activity can be tested via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are calculated using dose-response curves. For kinase inhibition, use ADP-Glo™ assays with recombinant enzymes .
Q. How can metabolic stability be investigated?
Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Quantify half-life (t₁/₂) and intrinsic clearance (CLint) using substrate depletion kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
